molecular formula C19H19BrN2O2 B6570092 3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946321-43-3

3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B6570092
CAS No.: 946321-43-3
M. Wt: 387.3 g/mol
InChI Key: SGQQCWJVFIWBEN-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS: 946321-43-3) is a synthetic small molecule with the molecular formula C₁₉H₁₉BrN₂O₂ and a molecular weight of 387.27 g/mol . Its structure comprises a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 3-bromobenzamide moiety at the 7-position. The bromine atom enhances electrophilic reactivity, making it a candidate for further derivatization in medicinal chemistry . The compound is typically synthesized via amide coupling reactions, as evidenced by analogous procedures involving benzoyl chlorides and tetrahydroquinoline precursors .

Properties

IUPAC Name

3-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-2-18(23)22-10-4-6-13-8-9-16(12-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQQCWJVFIWBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Reference
Target Compound C₁₉H₁₉BrN₂O₂ 387.27 Propanoyl, 3-bromo N/A
3-Bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)benzamide (7d) Not fully reported - Isopropyl, methyl, phenyl, dihydroquinazolin N/A
3-Bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide C₁₆H₁₃BrN₂O₂ 345.19 Oxo-tetrahydroisoquinolin N/A
2-Chloro-6-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide C₁₉H₁₈ClFN₂O₂ 360.81 Chloro, fluoro N/A
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide C₂₃H₂₀N₂O₂ 356.42 Benzoyl 4.16

Key Observations :

  • Bromine substitution (as in the target compound) increases molecular weight and polarizability compared to chloro/fluoro analogs (e.g., ), which could improve electrophilic reactivity in cross-coupling reactions .
  • The tetrahydroquinoline scaffold in the target compound offers conformational flexibility relative to rigid dihydroquinazolin (e.g., ) or tetrahydroisoquinolin (e.g., ) systems.

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